molecular formula C11H12O3 B8648362 6-hydroxy-7-propyl-1-benzofuran-3-one

6-hydroxy-7-propyl-1-benzofuran-3-one

Cat. No.: B8648362
M. Wt: 192.21 g/mol
InChI Key: GNXVQMPEYHPIEI-UHFFFAOYSA-N
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Description

6-hydroxy-7-propyl-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a propyl group at the 7th position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-propyl-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-formylphenoxy)alkanoic acids in the presence of acetic anhydride and sodium acetate . This reaction typically occurs at elevated temperatures, around 110-130°C, and results in the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound often involves scalable and environmentally benign processes. For instance, the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization and demethylation, can yield the desired product in good overall yield .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-propyl-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 6-oxo-7-propyl-2H-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-7-propyl-2,3-dihydrobenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-propyl-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-7-propyl-1-benzofuran-3-one is unique due to the presence of both a hydroxyl group and a propyl group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-hydroxy-7-propyl-1-benzofuran-3-one

InChI

InChI=1S/C11H12O3/c1-2-3-7-9(12)5-4-8-10(13)6-14-11(7)8/h4-5,12H,2-3,6H2,1H3

InChI Key

GNXVQMPEYHPIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1OCC2=O)O

Origin of Product

United States

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